molecular formula C7H11ClN2O B2952251 (4-Chloro-1-propyl-1H-pyrazol-5-yl)methanol CAS No. 1599383-17-1

(4-Chloro-1-propyl-1H-pyrazol-5-yl)methanol

Cat. No.: B2952251
CAS No.: 1599383-17-1
M. Wt: 174.63
InChI Key: INKGLGZJNWZGLZ-UHFFFAOYSA-N
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Description

(4-Chloro-1-propyl-1H-pyrazol-5-yl)methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a chloro group at the 4-position, a propyl group at the 1-position, and a hydroxymethyl group at the 5-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1-propyl-1H-pyrazol-5-yl)methanol typically involves the reaction of 4-chloro-1-propylpyrazole with formaldehyde under basic conditions. The reaction proceeds through nucleophilic addition of the pyrazole to the formaldehyde, followed by reduction to yield the hydroxymethyl derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1-propyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: 4-Chloro-1-propyl-1H-pyrazol-5-carboxylic acid

    Reduction: 1-Propyl-1H-pyrazol-5-yl)methanol

    Substitution: 4-Amino-1-propyl-1H-pyrazol-5-yl)methanol

Mechanism of Action

The mechanism of action of (4-Chloro-1-propyl-1H-pyrazol-5-yl)methanol is not well-documented. it is likely to interact with biological targets through its functional groups. The chloro and hydroxymethyl groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-methyl-1H-pyrazol-5-yl)methanol
  • 4-Chloro-1-ethyl-1H-pyrazol-5-yl)methanol
  • 4-Chloro-1-butyl-1H-pyrazol-5-yl)methanol

Uniqueness

(4-Chloro-1-propyl-1H-pyrazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the 1-position and the hydroxymethyl group at the 5-position differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity .

Properties

IUPAC Name

(4-chloro-2-propylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O/c1-2-3-10-7(5-11)6(8)4-9-10/h4,11H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKGLGZJNWZGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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